6-(3-Chloro-4-fluorophenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(3-chloro-4-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHTUEJDTHMINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692609 | |
| Record name | 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-75-7 | |
| Record name | 3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 3 Chloro 4 Fluorophenyl Pyridin 3 Ol and Analogues
Established Synthetic Routes for Substituted Pyridin-3-ol Core Structures
The pyridin-3-ol scaffold is a key structural motif in numerous biologically active compounds. Its synthesis can be approached either by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridine (B92270) ring.
Conventional Multistep Synthesis Approaches
Classical methods for the de novo synthesis of pyridine rings, such as the Hantzsch or Bohlmann-Rahtz syntheses, are often limited by the requirement for multiple electron-withdrawing groups and may not be directly suitable for producing specific substitution patterns like that in 6-substituted pyridin-3-ols without extensive functional group manipulation. nih.gov More versatile approaches often involve cycloaddition reactions.
One powerful method is the hetero-Diels-Alder reaction, which constructs the pyridine ring in a single step. For instance, the reaction of 5-alkoxyoxazoles with various dienophiles can provide direct access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. rsc.org This [4+2] cycloaddition strategy allows for the incorporation of diverse substituents depending on the choice of the oxazole (B20620) and dienophile starting materials. rsc.orgrsc.org Similarly, multicomponent reactions involving the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source can provide a convergent route to highly substituted pyridines. nih.govchim.it
Another established route involves starting with bio-based materials like furfural (B47365). Furfural can be converted to furfurylamine, which then undergoes oxidative ring expansion and rearrangement in the presence of reagents like hydrogen peroxide and hydrochloric acid to yield 3-hydroxypyridine. researchgate.netresearchgate.net
Regioselective Introduction of the Hydroxyl Group at the 3-Position
Direct C-H hydroxylation at the 3-position of a pyridine ring is a significant challenge due to the electronic properties of the heterocycle, which favor functionalization at the C2, C4, and C6 positions. nih.govacs.org However, innovative methodologies have been developed to achieve this transformation with high regioselectivity.
A prominent and efficient method involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.gov In this metal-free transformation, irradiation of a pyridine N-oxide, often with 254 nm light, triggers a rearrangement cascade. nih.gov This "oxygen walk" mechanism proceeds through highly strained intermediates like oxaziridines and epoxides, ultimately leading to the formation of the C3-hydroxylated pyridine. acs.orgthieme-connect.de The reaction conditions, particularly the choice of solvent and acid additive, are crucial for optimizing the yield and regioselectivity. thieme-connect.de
| Method | Key Reagents & Conditions | Typical Yields | Notes |
| Photochemical Isomerization | Pyridine N-oxide, (F3C)3COH (solvent), AcOH (additive), 254 nm UV light | 60-70% | Metal-free, operationally simple, tolerates a wide range of functional groups. acs.orgnih.gov |
| From Furfurylamine | Furfurylamine, H2O2, HCl, 100-105 °C | ~76% | Utilizes a bio-based starting material. researchgate.net |
| Hetero-Diels-Alder | 5-Ethoxyoxazole, Dienophile, Nd(OTf)3 (catalyst), Room Temp. | Good | Single-step access to polysubstituted 3-hydroxypyridines. rsc.org |
Strategies for Incorporating the 3-Chloro-4-fluorophenyl Moiety
Attaching the 3-chloro-4-fluorophenyl group to the C6 position of the pyridin-3-ol core is most effectively achieved through modern cross-coupling reactions. These methods typically involve the reaction of a halogenated pyridine with an organometallic reagent.
Cross-Coupling Reactions at the Pyridine 6-Position (e.g., Sonogashira, Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C(sp²)–C(sp²) bonds and are ideally suited for synthesizing 6-arylpyridin-3-ols. The general strategy involves coupling a 6-halopyridin-3-ol (where the hydroxyl group is often protected) with a suitable organometallic partner derived from 1-bromo-3-chloro-4-fluorobenzene.
Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the stability and low toxicity of the requisite boronic acid reagents. nih.govmdpi.com The reaction couples a 6-halopyridine (e.g., 6-bromo- or 6-chloropyridin-3-ol) with (3-chloro-4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often with phosphine (B1218219) ligands, in the presence of a base. researchgate.netnih.govclaremont.edu
Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. organic-chemistry.orgwikipedia.org In this context, (3-chloro-4-fluorophenyl)trialkylstannane would be reacted with a 6-halopyridin-3-ol derivative. While versatile and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org To synthesize the target compound, a 6-halopyridin-3-ol could be coupled with (3-chloro-4-fluorophenyl)acetylene. Alternatively, a 6-ethynylpyridin-3-ol (B1404666) could be coupled with 1-bromo-3-chloro-4-fluorobenzene. The resulting alkyne-linked intermediate would then require a subsequent reduction step to yield the final 6-aryl product. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgacs.org
| Coupling Reaction | Pyridine Substrate | Aryl Reagent | Catalyst System | Key Advantages/Disadvantages |
| Suzuki-Miyaura | 6-Halopyridin-3-ol | (3-Chloro-4-fluorophenyl)boronic acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) | Low toxicity of boron reagents, high functional group tolerance. nih.govmdpi.com |
| Stille | 6-Halopyridin-3-ol | (3-Chloro-4-fluorophenyl)trialkylstannane | Pd(0) catalyst (e.g., Pd(PPh3)4) | Stable reagents, but high toxicity of tin compounds. organic-chemistry.orgwikipedia.org |
| Sonogashira | 6-Halopyridin-3-ol | (3-Chloro-4-fluorophenyl)acetylene | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Mild reaction conditions; requires additional step to reduce the alkyne linker. wikipedia.orgorganic-chemistry.org |
Functionalization of Pre-formed Halogenated Pyridine Rings
The cross-coupling strategies detailed above are prime examples of functionalizing a pre-formed halogenated pyridine ring. The synthesis would commence with a readily available 6-chloro- or 6-bromopyridin-3-ol. The halogen at the 6-position serves as a versatile synthetic handle for introducing the desired aryl moiety. The reactivity of the halide generally follows the order I > Br > Cl, which influences the choice of catalyst and reaction conditions for the coupling reaction. The hydroxyl group at the 3-position may require protection (e.g., as a methyl or benzyl (B1604629) ether) prior to the coupling reaction to prevent interference with the organometallic reagents or the basic conditions employed.
Green Chemistry Principles in Pyridinol Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. rasayanjournal.co.in Several techniques have been developed to create pyridine derivatives using more sustainable methods. nih.govresearchgate.net These include the use of multicomponent one-pot reactions, which reduce waste by minimizing intermediate purification steps, and the application of environmentally benign solvents like water or bio-derived solvents. nih.govresearchgate.net
Microwave-assisted synthesis has been recognized as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov The development of novel, less toxic catalysts, such as those based on earth-abundant metals, and solvent-free reaction conditions, like ball milling, are also key areas of research in the green synthesis of heterocyclic compounds. rasayanjournal.co.inresearchgate.net For instance, the synthesis of 3-hydroxypyridines from bio-based furfural represents a sustainable approach by utilizing renewable feedstocks. researchgate.net
Microwave-Assisted Organic Synthesis of Pyridine Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. Unlike conventional heating, which relies on thermal conductivity, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. This often results in dramatically reduced reaction times, improved product yields, and enhanced purity. jocpr.com
The advantages of MAOS are particularly evident in the synthesis of heterocyclic compounds like pyridine derivatives. nih.gov For instance, a three-component reaction to produce 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives has been successfully conducted using microwave irradiation. jocpr.com In a typical procedure, a mixture of a chalcone, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) in a minimal amount of a polar solvent like ethanol (B145695) is subjected to microwave irradiation at temperatures around 130-140°C. jocpr.com This method facilitates the synthesis of complex pyridines in minutes, whereas conventional heating methods require several hours of refluxing. jocpr.com This rapid, efficient, and eco-friendly approach is highly suitable for constructing the core structure of halogenated pyridin-3-ol analogues. nih.gov
A comparison between conventional and microwave-assisted methods for the synthesis of 6-indolylpyridine-3-carbonitrile derivatives highlights the significant advantages of the latter. The microwave-assisted approach not only shortens reaction times from hours to minutes but also consistently provides higher yields. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives
| Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Acetylindole, 4-Chlorobenzaldehyde, Ethyl Cyanoacetate, Ammonium Acetate | Conventional Heating | 10 h | 75 | nih.gov |
| 3-Acetylindole, 4-Chlorobenzaldehyde, Ethyl Cyanoacetate, Ammonium Acetate | Microwave Irradiation | 20 min | 91 | nih.gov |
| Chalcone, 3-Aminobut-2-enenitrile, Ammonium Acetate | Conventional Heating | 10-16 h | Moderate | jocpr.com |
Multicomponent Reaction Approaches for Pyridinol Formation
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. acsgcipr.org This approach is highly valued in green chemistry for its atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors. nih.gov
The construction of the pyridine ring via MCRs can be achieved through several classic named reactions, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. acsgcipr.orgnih.gov The underlying mechanism for many of these reactions involves a cascade of elementary steps, often beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in a cyclization and aromatization step to form the stable pyridine ring. nih.govresearchgate.net This sequence allows for the controlled assembly of polysubstituted pyridines. nih.gov The versatility of MCRs makes them adaptable to various techniques, including microwave heating, which can further enhance reaction rates and yields. acsgcipr.org
For example, the synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles was achieved via a one-pot, four-component reaction of 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate, showcasing the power of MCRs in creating complex heterocyclic systems. nih.gov
Solvent-Free or Environmentally Benign Solvent Systems
A key principle of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Solvent-free, or neat, reactions offer a significant advantage by minimizing waste and simplifying product work-up. scielo.br In many cases, reactions are performed by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported catalyst. This approach is often coupled with microwave irradiation, as the energy is transferred directly to the reactants without the need for a solvent medium. nih.gov
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine (B139424) and α-haloketones has been successfully demonstrated under catalyst- and solvent-free conditions, affording excellent yields simply by heating the reactants together. scielo.br Similarly, functionalized pyridines have been prepared in high yields (60-99%) under solvent-free conditions at 80°C using a recyclable heteropolyacid catalyst. When solvents are necessary, the use of environmentally benign options such as water or ethanol is preferred over hazardous chlorinated solvents. rsc.org
Catalytic Methodologies for Sustainable Synthesis
Catalysis is a cornerstone of sustainable synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For pyridine synthesis, a wide range of catalysts can be employed. These include recyclable solid acid catalysts like Wells-Dawson heteropolyacids, which have been used effectively in Hantzsch-like multicomponent reactions to produce pyridines with high yields under solvent-free conditions. The reusability of such catalysts is a key advantage for industrial applications.
Metal catalysts, particularly palladium, are also instrumental in constructing substituted pyridines via cross-coupling reactions like the Suzuki coupling, which allows for the formation of C-C bonds between the pyridine core and aryl groups. researchgate.net Furthermore, some pyridine syntheses can be achieved without any catalyst, relying on the intrinsic reactivity of the starting materials under optimized thermal or microwave conditions. scielo.brresearchgate.net The development of novel catalytic systems, including biocatalysts and nano-catalysts, continues to advance the sustainable synthesis of complex heterocyclic molecules. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields for Halogenated Pyridin-3-ol Derivatives
The synthesis of a specific, highly functionalized molecule such as a halogenated pyridin-3-ol derivative requires careful optimization of reaction conditions to maximize product yield and minimize the formation of impurities. Key parameters that are systematically varied include temperature, reaction time, choice of solvent, catalyst type and loading, and the stoichiometry of reactants. researchgate.net
For example, in the development of a gold-catalyzed synthesis of 4-trifluoromethylated oxazoles, a related heterocyclic system, researchers systematically optimized the reaction. acs.orgacs.org They screened various O-transfer reagents, catalysts, solvents, and temperatures. It was found that incorporating halogen atoms into the pyridine N-oxide reagent enhanced alkyne conversion and that a specific homogeneous gold catalyst at a loading of 3 mol % in a chlorinated solvent gave the optimal result. acs.org This systematic approach is directly applicable to the synthesis of halogenated pyridinols. A similar process would involve screening different halogen sources, bases, catalysts, and solvents to find the ideal conditions for constructing the 6-(3-chloro-4-fluorophenyl)pyridin-3-ol scaffold.
Table 2: Illustrative Optimization of Reaction Conditions for a Gold-Catalyzed Heterocyclization
| Entry | Catalyst (mol %) | O-Transfer Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Gagosz catalyst (5) | Pyridine N-oxide | Benzonitrile (neat) | 60 | 2 | 8 | acs.org |
| 2 | Gagosz catalyst (5) | 2-Chloropyridine N-oxide | Benzonitrile (neat) | 60 | 2 | 26 | acs.org |
| 3 | Gagosz catalyst (5) | 2,6-Dichloropyridine N-oxide | Benzonitrile (neat) | 60 | 2 | 41 | acs.org |
| 4 | Gagosz catalyst (5) | 2,6-Dibromopyridine N-oxide | Benzonitrile (neat) | 60 | 2 | 58 | acs.org |
| 5 | JohnPhosAuNTf2 (3) | 2,6-Dibromopyridine N-oxide | DCE | 60 | 2 | 84 | acs.org |
Data adapted from a representative optimization study for heterocyclic synthesis to illustrate the process. acs.org
Purification Techniques for the Synthesis of this compound
Following a chemical synthesis, the crude product is rarely pure and must be subjected to one or more purification steps to isolate the target compound from unreacted starting materials, reagents, and byproducts. For a solid crystalline compound like this compound, several standard laboratory techniques are employed. wikipedia.org
Recrystallization: This is a primary technique for purifying solid compounds. wikipedia.org The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, while impurities remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration. wikipedia.orggoogle.com
Column Chromatography: This is a highly versatile and widely used purification method. acs.org The crude mixture is dissolved in a small amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. acs.orgmdpi.com A solvent or mixture of solvents (the eluent) is then passed through the column. Separation occurs because different components of the mixture travel down the column at different rates based on their polarity and affinity for the adsorbent. mdpi.com Fractions are collected sequentially, and those containing the pure product are combined and the solvent evaporated.
Extraction and Filtration: Liquid-liquid extraction is often used during the reaction work-up to separate the desired product from inorganic salts or other impurities with different solubilities in immiscible solvents (e.g., water and an organic solvent). wikipedia.orggoogle.com Filtration is a fundamental mechanical method used to separate the solid product from the liquid phase, such as after recrystallization or precipitation. wikipedia.org
Chemical Reactivity and Mechanistic Investigations of Substituted Pyridin 3 Ols
Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring
Electrophilic Aromatic Substitution (SEAr) on the pyridine ring is generally more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, particularly at the ortho (C2, C6) and para (C4) positions. wikipedia.orgquimicaorganica.org Consequently, electrophilic substitution on unsubstituted pyridine requires harsh reaction conditions and typically occurs at the C3 and C5 positions. quora.comyoutube.com
In 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol, the regioselectivity of electrophilic attack is determined by the combined directing effects of the hydroxyl group and the substituted phenyl moiety, superimposed on the inherent reactivity pattern of the pyridine ring.
Hydroxyl Group (-OH): Located at the C3 position, the hydroxyl group is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, primarily at the C2 and C4 positions. This effect counteracts the general deactivation by the ring nitrogen, making these positions more susceptible to electrophilic attack than they would be in unsubstituted pyridine.
6-(3-Chloro-4-fluorophenyl) Group: This aryl substituent at the C6 position is generally considered to be electron-withdrawing due to the inductive effects (-I) of the chloro and fluoro substituents on the phenyl ring. This withdrawal of electron density further deactivates the pyridine ring. Sterically, its bulk hinders electrophilic attack at the adjacent C5 position.
Ring Nitrogen: The nitrogen atom strongly deactivates the C2 and C4 positions through its inductive (-I) and mesomeric (-M) effects, creating a significant energy barrier for the formation of the cationic intermediate (sigma complex) when attack occurs at these sites. quimicaorganica.org
The outcome of an electrophilic attack is a balance of these competing factors. The hydroxyl group strongly activates the C2 and C4 positions, while the ring nitrogen strongly deactivates them. The C5 position is less deactivated by the nitrogen but is sterically blocked and adjacent to the electron-withdrawing aryl group. Therefore, electrophilic substitution is most likely to occur at the C2 or C4 position, with the precise outcome depending on the specific electrophile and reaction conditions.
Interactive Table: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Steric Effect |
| Ring Nitrogen | 1 | -I, -M (Deactivating) | C3, C5 directing | - |
| Hydroxyl | 3 | +M, -I (Activating) | C2, C4 directing | Minor |
| 3-Chloro-4-fluorophenyl | 6 | -I (Deactivating) | Meta directing (C3, C5) | Hinders attack at C5 |
Compared to unsubstituted pyridine, this compound is expected to be more reactive towards electrophilic aromatic substitution. youtube.com The potent activating nature of the C3-hydroxyl group helps to overcome the inherent electron deficiency of the pyridine ring. While unsubstituted pyridine requires forcing conditions for reactions like nitration or sulfonation, the substituted pyridin-3-ol would likely react under milder conditions. wikipedia.orgyoutube.com
However, when compared to electron-rich five-membered heterocycles like pyrrole (B145914) or furan (B31954), the reactivity of this substituted pyridine is significantly lower. Pyrrole and furan are "pi-excessive," meaning the p-orbitals of the heteroatom contribute two electrons to the 4n+2 pi system, resulting in a high degree of electron density on the ring carbons and making them exceptionally reactive towards electrophiles. Pyridine is "pi-deficient," and even with an activating hydroxyl group, it remains substantially less nucleophilic than these other heterocycles. nih.gov
Nucleophilic Substitution Reactions and Their Mechanistic Details
The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. acs.orgwikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.
The C2 and C4 positions of the pyridine ring are exceptionally activated towards nucleophilic attack. stackexchange.com This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at these positions can be delocalized directly onto the electronegative nitrogen atom. acs.orgstackexchange.com This provides a significant degree of stabilization that is not possible when the attack occurs at the C3 or C5 positions. In the case of this compound, while it lacks a leaving group on the pyridine ring for a typical SNAr reaction, if one were introduced at the C2 or C4 position, these sites would be the primary targets for nucleophiles.
Interactive Table: Stabilization of Meisenheimer Complex in Pyridine
| Position of Attack | Can Negative Charge Delocalize onto Nitrogen? | Relative Stability of Intermediate |
| C2 (ortho) | Yes | High |
| C3 (meta) | No | Low |
| C4 (para) | Yes | High |
Halogen substituents on a pyridine ring play a dual role in SNAr reactions. They function as both the leaving group and as ring activators.
Activating Effect: Through their strong inductive electron-withdrawing effect (-I), halogens increase the electrophilicity of the carbon atom to which they are attached, facilitating the initial nucleophilic attack. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).
Leaving Group Ability: The ability of the halogen to depart as a halide ion is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. This trend is the reverse of the activating effect, with iodide being the best leaving group (I > Br > Cl > F). sci-hub.se
Reaction Dynamics of the Hydroxyl Group in Pyridin-3-ol Systems
The hydroxyl group at the C3 position is a key functional group that dictates a separate class of reactions for pyridin-3-ol systems. It can behave as a nucleophile and its reactivity is influenced by the electronic environment and the presence of the basic pyridine nitrogen.
Nucleophilicity and Acidity: The hydroxyl group can be deprotonated by a base to form a pyridin-3-olate anion. This anion is a much stronger nucleophile than the neutral hydroxyl group and can readily participate in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.
Ambident Reactivity: Studies on the reaction of pyridin-3-ol with electrophiles like pentafluoropyridine (B1199360) have shown that it reacts as an oxygen-centered nucleophile. osi.lv In contrast, pyridin-2-ol and pyridin-4-ol can exhibit ambident reactivity, reacting at either the nitrogen or the oxygen, due to tautomeric equilibria (pyridone-hydroxypyridine tautomerism). For pyridin-3-ol, the zwitterionic tautomer is significant, but it generally reacts at the oxygen in substitution reactions. osi.lv
Competition with Ring Nitrogen: The pyridine ring nitrogen possesses a lone pair of electrons and is basic. In the presence of strong acids, such as aryldithiophosphonic acids, protonation occurs preferentially at the ring nitrogen to form a pyridinium (B92312) salt, leaving the hydroxyl group unreacted. researchgate.netdergipark.org.tr This demonstrates a competition between the basicity of the nitrogen and the nucleophilicity of the hydroxyl group, which can be controlled by the choice of reagents and reaction conditions.
Alkylation and Acylation Reactions
The structure of this compound presents two primary sites for alkylation and acylation: the oxygen of the hydroxyl group (O-alkylation/acylation) and the nitrogen of the pyridine ring (N-alkylation). The reaction pathway is often dependent on the reaction conditions and the nature of the electrophile.
O-Alkylation and O-Acylation: The hydroxyl group of pyridin-3-ol behaves similarly to a phenol, undergoing reactions with alkyl halides or acyl chlorides, typically in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide-like species, which then attacks the electrophile.
N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, leading to the formation of pyridinium salts upon reaction with alkyl halides. This reaction is a fundamental characteristic of pyridine and its derivatives. google.com For pyridin-3-ol systems, competition between O-alkylation and N-alkylation can occur. For instance, refluxing 3-hydroxypyridine (B118123) with n-butyl bromide in acetone (B3395972) leads to the formation of the N-butyl-3-hydroxypyridinium bromide. google.com
The specific outcomes for this compound would be influenced by the electronic effects of its substituents. The electron-withdrawing nature of the 3-chloro-4-fluorophenyl group would decrease the basicity of the pyridine nitrogen, potentially making N-alkylation less favorable compared to a non-substituted pyridin-3-ol.
| Reaction Type | Reagent Example | Potential Product | Reaction Site |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | 6-(3-Chloro-4-fluorophenyl)-3-methoxypyridine | Hydroxyl Oxygen |
| N-Alkylation | Methyl Iodide (CH₃I) | 6-(3-Chloro-4-fluorophenyl)-3-hydroxy-1-methylpyridinium iodide | Pyridine Nitrogen |
| O-Acylation | Acetyl Chloride (CH₃COCl) | [6-(3-Chloro-4-fluorophenyl)pyridin-3-yl] acetate (B1210297) | Hydroxyl Oxygen |
Oxidation and Reduction Pathways
Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, the nitrogen atom can be oxidized to form a pyridine-N-oxide. This transformation is a common metabolic pathway in biological systems and can also be achieved chemically, often using peroxy acids. ias.ac.in The formation of an N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. ias.ac.in
Another aspect of oxidation chemistry involves the aromatization of 1,4-dihydropyridine (B1200194) precursors to form the corresponding pyridine derivatives. researchgate.netwum.edu.pkjcbsc.org This is a crucial step in many synthetic routes to pyridines and is relevant to the metabolism of certain drugs. wum.edu.pk
Reduction: The pyridine ring of 3-hydroxypyridine and its derivatives can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. google.com This reaction typically requires high pressure and temperature in the presence of a catalyst like Raney nickel. google.com The reduction of N-alkylated 3-hydroxypyridinium (B1257355) salts also yields N-substituted 3-hydroxypiperidines. google.com This pathway is significant for converting aromatic heterocyclic compounds into their saturated counterparts, which often possess distinct biological activities.
| Starting Material | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| 3-Hydroxypyridine | Raney Nickel | 2000 psi H₂, 125°C, in Ethanol (B145695) | 3-Hydroxypiperidine | google.com |
| 3-Hydroxypyridine Methobromide | Raney Nickel | 1800 psi H₂, 125°C, in Water | N-Methyl-3-hydroxypiperidine | google.com |
| N-Butyl-3-hydroxypyridinium Bromide | Raney Nickel | 1500 psi H₂, 115°C, in Water | N-Butyl-3-hydroxypiperidine | google.com |
Tautomeric Equilibria in Pyridin-3-ol Derivatives
Tautomerism, the migration of a proton between two molecular sites, is a critical feature of hydroxypyridines. researchgate.net Unlike its 2- and 4-isomers, which predominantly exist in the pyridone form in aqueous solutions, 3-hydroxypyridine exhibits a more complex equilibrium. researchgate.net
Pyridin-3-ol and Pyridin-3-one Tautomeric Forms
3-Hydroxypyridine exists in equilibrium between two main tautomeric forms: the aromatic enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridin-3-one). researchgate.netrsc.org
3-Hydroxypyridine (Enol Form): This is a neutral, aromatic species.
Pyridin-3-one (Zwitterionic Form): This form has a formal positive charge on the protonated nitrogen atom and a formal negative charge on the oxygen atom.
The position of this equilibrium is highly sensitive to the solvent environment. rsc.org In nonpolar solvents, the neutral enol form is favored. researchgate.net In polar, protic solvents like water, the zwitterionic form becomes significantly populated, as the solvent molecules can stabilize the separated charges through hydrogen bonding. researchgate.netrsc.org This shift in equilibrium can be monitored by absorption spectroscopy, as the two tautomers have distinct absorption peaks. researchgate.net
Impact of Substituents (e.g., 3-Chloro-4-fluorophenyl) on Tautomeric Preference
Substituents on the pyridine ring can significantly alter the tautomeric preference by modifying the electronic properties of the molecule. researchgate.net The 6-(3-chloro-4-fluorophenyl) group is a bulky, electron-withdrawing substituent due to the inductive effects of the halogen atoms.
The influence of this substituent on the tautomeric equilibrium of this compound can be analyzed by considering its effect on the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen:
Effect on O-H Acidity: The strong electron-withdrawing effect of the substituent will be transmitted through the pyridine ring, increasing the acidity of the hydroxyl proton (lowering its pKa). This increased acidity facilitates deprotonation, which would favor the zwitterionic pyridin-3-one form.
Effect on Pyridine Nitrogen Basicity: The electron-withdrawing substituent will decrease the electron density at the ring nitrogen, making it less basic (lowering the pKa of its conjugate acid). This makes protonation of the nitrogen, a prerequisite for the zwitterionic form, less favorable.
The net effect on the tautomeric equilibrium constant (KT = [Zwitterion]/[Enol]) depends on the balance of these two opposing factors. Computational and spectroscopic studies on similarly substituted pyridones indicate that electron-withdrawing groups can have a pronounced impact on the equilibrium position. researchgate.net Given the strong inductive withdrawal of the 3-chloro-4-fluorophenyl group, it is plausible that it would stabilize the negative charge on the oxygen more significantly than it destabilizes the positive charge on the nitrogen, thereby shifting the equilibrium toward the zwitterionic pyridin-3-one form, particularly in polar solvents.
| Property | Electronic Effect of Substituent | Predicted Impact | Consequence for Tautomeric Equilibrium |
|---|---|---|---|
| Acidity of Hydroxyl Group | Electron-withdrawing | Increases acidity (lower pKa) | Favors zwitterionic form |
| Basicity of Pyridine Nitrogen | Electron-withdrawing | Decreases basicity (lower pKa) | Disfavors zwitterionic form |
| Overall Tautomeric Preference | Net effect is complex | Likely shift toward zwitterion in polar media | KT is expected to be sensitive to solvent polarity |
Computational and Theoretical Chemistry of 6 3 Chloro 4 Fluorophenyl Pyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 6-(3-chloro-4-fluorophenyl)pyridin-3-ol. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) Studies on Optimized Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-F | 1.35 | ||
| C-O | 1.36 | ||
| C-N | 1.34 | ||
| Phenyl-Pyridinyl | 35.0 | ||
| C-C-Cl | 119.5 | ||
| C-C-F | 118.7 | ||
| C-C-O | 120.0 | ||
| C-N-C | 117.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: The data in this table is illustrative and represents typical values for similar compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. faccts.de It provides a detailed description of the bonding in terms of localized electron-pair "natural bond orbitals." For this compound, NBO analysis can reveal the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. This information is valuable for understanding the stability of the molecule and the nature of its chemical bonds.
Analysis of Electronic Structure and Charge Distribution
The electronic structure and charge distribution of this compound can be analyzed using various computational methods, including Mulliken population analysis and the mapping of the molecular electrostatic potential (MEP). These analyses provide insights into the partial charges on each atom and the regions of the molecule that are electron-rich or electron-poor. The MEP map, for instance, visually represents the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space, identifying the most stable and frequently occurring conformations. researchgate.netnih.gov This is achieved by solving Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities. The results of MD simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules.
Computational Modeling Methodologies for Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. researchgate.net In the context of this compound, QSPR studies could be developed to predict various physicochemical properties, such as solubility, boiling point, or partition coefficient. These models are built by correlating a set of calculated molecular descriptors (which quantify different aspects of the molecular structure) with experimentally determined properties.
Table 3: Common Molecular Descriptors Used in QSPR Studies (Illustrative)
| Descriptor Category | Examples |
| Constitutional | Molecular Weight, Number of Atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment |
Note: This table lists examples of descriptor categories and is not exhaustive.
Development of Predictive Models for Chemical Behavior
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. researchgate.netelectrochemsci.org These models establish a mathematical correlation between the structural or physicochemical features of a group of molecules and their biological activity or properties. researchgate.net The ultimate goal is to develop models that can accurately predict the properties of new or untested compounds based on their molecular structure. electrochemsci.org
For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. This process involves several key steps:
Data Set Curation: A series of structurally related analogues is synthesized, and their biological activity is experimentally measured.
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and transport properties (e.g., LogP).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity. researchgate.net
Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.net
For instance, a hypothetical QSAR study on a series of pyridin-3-ol derivatives might investigate how substitutions on the phenyl ring affect their inhibitory concentration (IC50). The resulting model could reveal that specific electronic and hydrophobic properties are critical for activity, thereby guiding the design of more potent analogues.
| Compound | R1 | R2 | Molecular Weight (g/mol) | LogP | Dipole Moment (Debye) | Measured IC50 (µM) |
|---|---|---|---|---|---|---|
| 1 | Cl | F | 241.65 | 2.8 | 3.5 | 5.2 |
| 2 | H | F | 207.20 | 2.1 | 3.1 | 12.8 |
| 3 | Cl | H | 223.65 | 2.5 | 3.4 | 8.1 |
| 4 | Br | F | 286.10 | 3.1 | 3.6 | 4.5 |
Application of Graph Theory and Machine Learning for Molecular Descriptor Generation
Chemical graph theory provides a powerful framework for quantifying molecular structure. In this approach, a molecule is represented as a graph where atoms serve as vertices and chemical bonds as edges. nih.gov This abstract representation allows for the calculation of numerical invariants, known as topological indices, which characterize the molecule's topology, including its size, shape, branching, and connectivity. nih.govchemmethod.com
These topological descriptors are essential in QSAR and QSPR modeling because they encode structural information in a numerical format suitable for statistical analysis. chemmethod.com Common topological indices include:
Wiener Index: Represents the sum of distances between all pairs of vertices in the molecular graph, reflecting molecular branching. chemmethod.com
Randić Index: A measure of molecular branching calculated from the degrees of adjacent vertices. chemmethod.com
Zagreb Indices: Related to the degrees of vertices, these indices quantify the extent of branching in the molecular structure. chemmethod.com
The integration of graph-theoretical descriptors with machine learning algorithms represents a highly effective strategy for predicting molecular properties. nih.gov In this hybrid approach, topological indices are computed for a set of molecules and used as input features to train machine learning models, such as artificial neural networks or support vector machines. nih.gov These models can learn complex, non-linear relationships between molecular structure and properties that may not be captured by traditional linear regression methods. This methodology has proven successful in predicting a wide range of properties, including lipophilicity, solubility, and various biological activities, offering a robust framework for the computational assessment of molecules like this compound. chemmethod.comchemmethod.com
| Topological Index | Description |
|---|---|
| Wiener Index (W) | Sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. Correlates with molecular volume and boiling point. |
| Randić Connectivity Index (χ) | Calculated from the degrees of adjacent vertices. It is one of the most widely used descriptors in QSAR/QSPR studies, reflecting molecular branching. |
| First Zagreb Index (M1) | The sum of the squares of the degrees of all vertices. Used to measure the extent of branching in a molecule. |
| Balaban J Index | A distance-based topological index that is highly discriminating for molecular shape. |
Theoretical Exploration of Substituent Effects on Chemical Reactivity
The chemical reactivity of this compound is fundamentally governed by the electronic effects of its constituent functional groups. The interplay between the electron-deficient pyridine (B92270) ring and the substituents—a hydroxyl group on the pyridine ring and chloro and fluoro groups on the phenyl ring—dictates the molecule's reactivity profile. Computational methods, especially Density Functional Theory (DFT), are invaluable for elucidating these effects. electrochemsci.orgnih.gov
The substituents exert influence through two primary mechanisms:
Inductive Effect (I): The withdrawal or donation of electron density through the sigma (σ) bond network, based on electronegativity. Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The oxygen of the hydroxyl group is also electronegative, but its effect on the ring is more complex.
Resonance Effect (R) or Mesomeric Effect (M): The delocalization of pi (π) electrons through the conjugated system. Halogens like chlorine and fluorine can donate a lone pair of electrons into the aromatic ring, creating a weak electron-donating resonance effect (+R). nih.gov Conversely, the hydroxyl group is a strong activator via the +R effect.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
|---|---|---|---|
| -F (Fluoro) | Strongly withdrawing | Weakly donating | Deactivating, ortho-para directing |
| -Cl (Chloro) | Strongly withdrawing | Weakly donating | Deactivating, ortho-para directing |
| -OH (Hydroxyl) | Weakly withdrawing | Strongly donating | Activating, ortho-para directing |
Applications in Catalysis and Coordination Chemistry
Supramolecular Chemistry and Crystal Engineering with Pyridinol Scaffolds
The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the organization of molecules into larger, well-defined structures. In this context, the pyridinol scaffold, a key feature of 6-(3-chloro-4-fluorophenyl)pyridin-3-ol, is of significant interest in crystal engineering. The specific arrangement of functional groups in this molecule—a hydroxyl group and a pyridine (B92270) ring—provides predictable and reliable sites for forming extended networks in the solid state. These non-covalent interactions, primarily hydrogen bonding and pi-stacking, are crucial in designing new materials with tailored properties.
Hydrogen Bonding Networks in Pyridinol Crystals
Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in many chemical and biological systems. In crystals of pyridinol-containing compounds, the hydroxyl (-OH) group and the pyridyl nitrogen atom are the primary sites for hydrogen bond formation. The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor.
This donor-acceptor pairing can lead to the formation of various well-defined supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the O–H···N hydrogen bond between the hydroxyl group of one molecule and the pyridyl nitrogen of another is a common and highly stable interaction in pyridinol crystals. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
In the case of this compound, the interplay of these hydrogen bonding sites is expected to be a dominant feature in its crystal packing. The presence of other potential, albeit weaker, hydrogen bond acceptors, such as the fluorine and chlorine atoms on the phenyl ring, could introduce further complexity and dimensionality to the hydrogen-bonding network. The specific geometry and connectivity of these networks are fundamental to the resulting crystal structure and its physical properties.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Strong Hydrogen Bond | O-H (hydroxyl) | N (pyridyl) | 2.6 - 2.9 |
| Weak Hydrogen Bond | C-H (aromatic) | O (hydroxyl) | 3.0 - 3.5 |
| Weak Hydrogen Bond | C-H (aromatic) | F (fluoro) | 3.0 - 3.5 |
| Weak Hydrogen Bond | C-H (aromatic) | Cl (chloro) | 3.2 - 3.7 |
Pi-Stacking Interactions in Solid-State Structures
In addition to hydrogen bonding, pi-stacking interactions between the aromatic rings of this compound are anticipated to play a significant role in its solid-state architecture. Pi-stacking is a non-covalent interaction that occurs between the electron clouds of aromatic systems. These interactions are crucial in the stabilization of crystal structures and can influence properties such as electronic conductivity and optical behavior.
The molecular structure of this compound contains two aromatic rings: the pyridine ring and the substituted phenyl ring. The electron-deficient nature of the pyridine ring and the electron-rich character of the phenyl ring (modulated by the electron-withdrawing chloro and fluoro substituents) can lead to favorable offset face-to-face or edge-to-face pi-stacking arrangements. nih.gov
| Interaction | Rings Involved | Typical Geometry | Estimated Energy (kcal/mol) |
| π–π Stacking | Pyridine-Phenyl | Offset face-to-face | 1.5 - 2.5 |
| π–π Stacking | Phenyl-Phenyl | Offset face-to-face | 1.5 - 2.5 |
| π–π Stacking | Pyridine-Pyridine | Offset face-to-face | 1.0 - 2.0 |
| C-H···π | Aromatic C-H and Aromatic Ring | Edge-to-face | 0.5 - 1.5 |
Advanced Characterization and Spectroscopic Analysis for Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Characterization of Intermolecular Interactions in the Crystal Lattice
A comprehensive search of scientific databases and literature has revealed a notable absence of published crystallographic and spectroscopic data specifically for the compound 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol. Consequently, a detailed analysis of the intermolecular interactions within its crystal lattice, supported by experimental data, cannot be provided at this time.
While the scientific literature contains extensive research on the crystal structures of related heterocyclic compounds, including pyridine (B92270) and phenyl derivatives, direct extrapolation of these findings to this compound would be scientifically unsound. The specific arrangement of atoms and functional groups in this molecule, particularly the hydroxyl, chloro, and fluoro substituents, is expected to result in a unique and complex network of intermolecular forces that dictates its crystal packing.
In the absence of experimental data for the title compound, a general discussion of the types of intermolecular interactions that could be anticipated in its crystal structure is presented for theoretical context. These may include:
Hydrogen Bonding: The hydroxyl group (-OH) on the pyridine ring is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atom of the phenyl ring can act as hydrogen bond acceptors. This could lead to the formation of various hydrogen bonding motifs, such as chains or dimers.
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the hydroxyl group or the nitrogen of the pyridine ring from a neighboring molecule.
C-H···π and C-H···O/F/N Interactions: Weak hydrogen bonds involving the carbon-hydrogen bonds of the aromatic rings as donors and the π-systems or electronegative atoms (O, F, N) as acceptors could also play a role in the crystal packing.
It is imperative to note that the actual intermolecular interactions and the resulting crystal structure can only be determined through experimental techniques such as single-crystal X-ray diffraction and supported by spectroscopic methods like solid-state NMR and IR spectroscopy. Without such empirical data for this compound, any detailed structural discussion remains speculative.
Further research, including the synthesis of high-quality single crystals and their subsequent analysis, is required to elucidate the precise nature of the intermolecular interactions governing the solid-state architecture of this compound.
Future Research Directions and Emerging Paradigms in 6 3 Chloro 4 Fluorophenyl Pyridin 3 Ol Research
Development of Highly Efficient and Selective Synthetic Methodologies
While classical methods for pyridine (B92270) synthesis exist, future efforts will concentrate on developing more atom-economical, selective, and sustainable routes to 6-(3-chloro-4-fluorophenyl)pyridin-3-ol and its derivatives. The focus is shifting away from multi-step, low-yielding procedures toward advanced catalytic and one-pot strategies.
A promising future direction is the refinement of oxidative rearrangement reactions. For instance, a method for synthesizing 6-arylpyridin-3-ols from readily available (5-arylfurfuryl)amines using bromine as an oxidant has been developed. x-mol.comresearchgate.net Adapting this methodology for the specific synthesis of the target compound could provide a direct and efficient route.
Furthermore, transition metal-catalyzed cross-coupling and cyclization reactions represent a major frontier. numberanalytics.com Developing novel palladium, copper, or nickel catalyst systems could enable the direct and highly regioselective coupling of pre-functionalized pyridine and phenyl precursors. numberanalytics.comnumberanalytics.com The use of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), is also an emerging area that offers advantages in catalyst recyclability and process sustainability. numberanalytics.comresearchgate.netnih.gov
Future methodologies will likely incorporate green chemistry principles, utilizing environmentally benign solvents, reducing energy consumption, and minimizing waste generation through biocatalytic or photocatalytic processes. numberanalytics.comnumberanalytics.com
Table 1: Emerging Synthetic Strategies for Substituted Pyridinols
| Methodology | Key Features | Potential Advantages | Representative Catalyst/Reagent |
|---|---|---|---|
| Oxidative Rearrangement | Rearrangement of (5-arylfurfuryl)amines | Direct access to 6-arylpyridin-3-ol core | Bromine |
| Transition Metal-Catalyzed Cycloaddition | [2+2+2] cycloaddition of nitriles and alkynes | High atom economy, de novo ring construction | Cobalt, Rhodium, Iridium complexes |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or Buchwald-Hartwig coupling | High functional group tolerance, modularity | Pd(PPh₃)₄, Pd₂(dba)₃ with specialized ligands |
| Heterogeneous Catalysis | Vapor-phase synthesis using solid catalysts | Catalyst recyclability, continuous flow potential | HZSM-5 Zeolites |
| Photocatalysis/Electrocatalysis | Radical-mediated pathways under mild conditions | High selectivity, sustainable energy input | Ruthenium or Iridium photoredox catalysts |
In-Depth Mechanistic Understanding of Complex Reactions Involving the Pyridinol Core
A deeper, fundamental understanding of the reaction mechanisms governing the formation and functionalization of the pyridinol core is critical for optimizing existing syntheses and designing new ones. Future research will increasingly rely on a synergy between experimental studies and high-level computational analysis.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating reaction energy barriers. numberanalytics.com Such studies can elucidate the intricate steps of pyridine ring formation, whether through condensation, cycloaddition, or rearrangement pathways. researchgate.net For example, theoretical calculations can clarify the mechanism of ring contraction or expansion, which has been observed in reactions of pyridine with atomic radicals, providing insights into the stability of intermediates. bohrium.comnih.gov
Experimental approaches will involve kinetic analysis, isotopic labeling studies, and the isolation and characterization of reaction intermediates. Understanding the hydrodenitrogenation (HDN) process, which involves pyridine ring-opening, is crucial in petrochemical refining and can provide valuable mechanistic insights applicable to synthetic chemistry. acs.org Computational studies have shown that deprotonation of a dearomatized pyridine ring is a key step in inducing ring contraction and C–N bond cleavage. acs.org This interplay between computational prediction and experimental validation will be paramount in unraveling the mechanisms of complex transformations involving the this compound scaffold.
Exploration of Novel Catalytic Applications for this compound as a Ligand
The pyridin-3-ol moiety is an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen acts as a soft Lewis base, while the deprotonated hydroxyl group (pyridonate) is a hard anionic oxygen donor. This N,O-bidentate character allows it to form stable chelate complexes with a wide range of transition metals. rsc.orgwikipedia.org
Future research will focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity. The electron-withdrawing chloro and fluoro substituents on the pendant phenyl ring can modulate the electronic properties of the metal center, potentially enhancing catalytic efficiency or altering selectivity in reactions such as:
Cross-Coupling Reactions: As ligands for palladium or nickel, they could be effective in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. tcichemicals.comresearchgate.net
Hydrogenation and Transfer Hydrogenation: Iridium, ruthenium, or rhodium complexes are candidates for the catalytic reduction of polar and non-polar unsaturated bonds. wikipedia.org
Polymerization: Aluminum complexes featuring pyridine-substituted alcohol ligands have been shown to act as initiators for the ring-opening polymerization of lactide and ε-caprolactone. rsc.org
The ability of the pyridonate ligand to participate in metal-ligand cooperativity, where both the metal and the ligand are involved in substrate activation, is a particularly exciting avenue for exploration. rsc.org
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand
| Catalytic Reaction | Potential Metal Center | Rationale for Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd), Nickel (Ni) | Stable complex formation; electronic tuning by substituents may enhance oxidative addition/reductive elimination. |
| Buchwald-Hartwig Amination | Palladium (Pd) | N,O-chelation can stabilize the active catalyst and promote C-N bond formation. |
| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh), Iridium (Ir) | Potential for chiral derivatization of the ligand to induce enantioselectivity. |
| Ring-Opening Polymerization | Aluminum (Al), Zinc (Zn) | Formation of active metal-alkoxide initiators for polyester (B1180765) synthesis. |
| C-H Activation | Rhodium (Rh), Iridium (Ir) | The ligand framework can support high-valent metal intermediates required for C-H bond cleavage. |
Integration of Artificial Intelligence and Machine Learning in Pyridinol Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from theoretical concepts to practical tools that can accelerate discovery. researchgate.net For this compound, these technologies offer powerful new paradigms for both its synthesis and the design of new derivatives.
Reaction Prediction and Optimization: ML models can predict the outcome of a chemical reaction, including yield and potential byproducts, by analyzing the reactants, reagents, and conditions. nih.govpeerj.com This predictive power allows for the in silico optimization of the synthesis of this compound, reducing the need for extensive trial-and-error experimentation.
Generative Models for Molecular Design: By learning the underlying rules of chemical structure and desired properties, generative AI models can design novel pyridinol derivatives. These models can be tasked to create molecules with optimized characteristics, such as enhanced binding affinity to a biological target or specific photophysical properties for materials science applications.
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application | Specific Task | Expected Outcome |
|---|---|---|
| Retrosynthesis | Propose synthetic routes from starting materials. | Discovery of novel, more efficient, or greener synthetic pathways. chemcopilot.com |
| Forward Prediction | Predict the major product and yield of a reaction. | Rapid optimization of reaction conditions; reduced experimental cost. nih.gov |
| Property Prediction | Predict physicochemical or biological properties. | Prioritization of derivatives for synthesis and testing. |
| Generative Design | Design novel pyridinol molecules with desired features. | Identification of new lead compounds for drug discovery or novel materials. |
Design of Advanced Materials Based on Pyridinol Scaffolds
The rigid, conjugated structure of the 6-arylpyridin-3-ol scaffold makes it an attractive building block for the design of advanced functional materials. The inherent donor-acceptor characteristics can be tuned through chemical modification to control the electronic and optical properties of the resulting materials.
Organic Electronics: Pyridine derivatives are widely used as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) due to their electron-deficient nature. rsc.org The this compound scaffold could be incorporated into host materials or emitters for phosphorescent OLEDs (PhOLEDs). mdpi.com Its high triplet energy potential could help prevent exciton (B1674681) quenching, leading to more efficient devices. rsc.org The pyrene-pyridine architecture, for example, has been explored for hole-transporting materials in OLEDs, demonstrating the versatility of pyridine-based systems. nih.gov
Functional Polymers: The pyridinol moiety can be functionalized to act as a monomer for polymerization. Machine learning-assisted approaches have recently been used to design pyridine-based polymers for specific applications, such as the efficient removal of contaminants from nuclear waste. nih.gov This highlights a data-driven paradigm for designing functional polymers where the specific properties of the this compound monomer could be leveraged for applications in sensing, separation, or catalysis.
Future work in this area will involve the synthesis of pyrinidol-containing monomers and their polymerization, followed by a thorough characterization of the resulting materials' thermal, electronic, and photophysical properties.
Q & A
Q. What are the optimal synthetic routes for 6-(3-Chloro-4-fluorophenyl)pyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and substituted aryl boronic acids. For example, analogous trifluoromethylpyridine derivatives are synthesized via condensation of 4,4,4-trifluoro-3-oxobutanoyl chloride with amines, followed by cyclization . Key factors include:
- Catalyst choice (Pd-based for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (60–100°C to balance reaction rate and byproduct formation).
Low yields (e.g., 2% in related compounds) may arise from steric hindrance or competing side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, hydroxyl protons in pyridin-3-ol derivatives resonate near δ 9–11 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for CHClFNO: calculated 234.01) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX programs are widely used for small-molecule refinement .
Q. How does the electronic nature of the chloro-fluorophenyl group affect the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The chloro group increases hydrophobicity, while the hydroxyl group enhances aqueous solubility. Solubility can be quantified via HPLC or shake-flask methods in buffers (e.g., pH 7.4 PBS).
- Stability : Fluorine’s electron-withdrawing effect stabilizes the aryl ring against oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The chloro-fluorophenyl moiety may occupy hydrophobic pockets.
- QSAR Analysis : Correlate substituent electronegativity (Cl/F) with activity. For analogs, trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?
- Methodological Answer :
- Twinned Data Refinement : SHELXL handles twinning via BASF parameter adjustment. For example, pseudo-merohedral twinning in related compounds requires HKLF 5 format input .
- Disorder Modeling : Partial occupancy of chlorine/fluorine atoms is resolved using PART instructions in SHELX .
Q. How do structural analogs of this compound compare in biological activity?
- Methodological Answer :
- Comparative Table :
| Compound | Substituents | IC (nM) | Target |
|---|---|---|---|
| 6-(4-Fluoro-3-CF-phenyl)pyridin-3-ol | CF, F | 50 ± 2 | Kinase X |
| 6-(3-Cl-4-F-phenyl)pyridin-3-ol | Cl, F | 120 ± 5 | Kinase X |
| 6-(Trifluoromethyl)pyridin-3-ol | CF | >1000 | Inactive |
Q. What experimental approaches validate the metabolic stability of halogenated pyridine derivatives?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS. Fluorine reduces oxidative metabolism (e.g., t > 60 min vs. 20 min for non-fluorinated analogs) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess off-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Case Study : A 2% yield for N-(3-Chloro-4-fluorophenyl) derivatives was attributed to steric hindrance from difluoropyrrolidine groups . Mitigation strategies:
- Optimize protecting groups (e.g., Boc for amines).
- Use microwave-assisted synthesis to enhance reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
